Methyl 2-hydroxy-2-(pyridin-3-yl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-(pyridin-3-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2-hydroxy-2-(pyridin-3-yl)acetaldehyde with methanol in the presence of a base such as sodium methoxide. This reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2-oxo-2-(pyridin-3-yl)acetic acid methyl ester.
Reduction: 2-hydroxy-2-(pyridin-3-yl)ethanol.
Substitution: 3-nitropyridine derivatives.
Scientific Research Applications
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing pyridine rings.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(pyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxy and ester groups can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-(pyridin-2-yl)acetate
- Methyl 2-hydroxy-2-(pyridin-4-yl)acetate
- Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate
Uniqueness
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The 3-position of the pyridine ring allows for specific substitution patterns that can enhance its biological activity and selectivity compared to its isomers.
Properties
IUPAC Name |
methyl 2-hydroxy-2-pyridin-3-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7(10)6-3-2-4-9-5-6/h2-5,7,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLUTXLJWJEMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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